molecular formula C25H35N5O3 B14107209 9-(3-methoxyphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

9-(3-methoxyphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14107209
M. Wt: 453.6 g/mol
InChI Key: DNJMJNQCKJUEEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-Methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex heterocyclic compound that belongs to the class of pyrimidopurines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a nonyl chain, and a pyrimidopurine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C25H35N5O3

Molecular Weight

453.6 g/mol

IUPAC Name

9-(3-methoxyphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C25H35N5O3/c1-4-5-6-7-8-9-10-15-30-23(31)21-22(27(2)25(30)32)26-24-28(16-12-17-29(21)24)19-13-11-14-20(18-19)33-3/h11,13-14,18H,4-10,12,15-17H2,1-3H3

InChI Key

DNJMJNQCKJUEEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=CC=C4)OC)N(C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with ethyl acetoacetate and 1,3-thiazol-2-amine in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of intermediate compounds, which are then further reacted to yield the final product. The structure of the synthesized compounds is confirmed using various spectroscopic techniques such as NMR and IR spectroscopy .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(3-Methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

9-(3-Methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(3-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase, which are crucial for DNA synthesis and cell proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(3-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione apart from similar compounds is its unique combination of a methoxyphenyl group and a nonyl chain, which may confer distinct chemical and biological properties. This structural uniqueness can lead to different reactivity and interaction with biological targets, making it a valuable compound for further research and development.

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